3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole ring substituted with a bromine atom and a thiazole ring, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the bromination of indole followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the indole and thiazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole and thiazole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one
- (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one
- 4-((5-bromo-1H-indol-3-yl)methyl)morpholine
Uniqueness
Compared to similar compounds, 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of indole and thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14BrN3OS |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(4-bromoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-9-21-15(17-10)18-14(20)6-8-19-7-5-11-12(16)3-2-4-13(11)19/h2-5,7,9H,6,8H2,1H3,(H,17,18,20) |
InChI Key |
MZUIKKRMDBJARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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